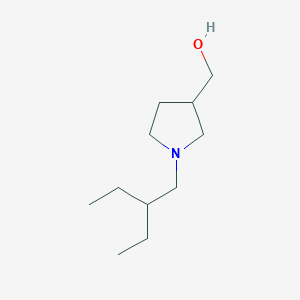
(1-(2-Ethylbutyl)pyrrolidin-3-yl)methanol
Overview
Description
(1-(2-Ethylbutyl)pyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C11H23NO and its molecular weight is 185.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(1-(2-Ethylbutyl)pyrrolidin-3-yl)methanol is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₅N
- CAS Number : 1548695-72-2
This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may modulate the activity of enzymes and receptors involved in inflammatory pathways, potentially exerting anti-inflammatory effects. The compound's mechanism may include:
- Inhibition of Phosphodiesterase (PDE) : Similar compounds have shown the ability to inhibit PDE enzymes, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are critical for various cellular signaling pathways .
- Interaction with Neurotransmitter Receptors : The compound may interact with receptors such as serotonin and dopamine receptors, influencing neurotransmission and potentially having neuroprotective effects .
Antioxidant and Anti-inflammatory Properties
Studies have highlighted the antioxidant properties of pyrrolidine derivatives, including this compound. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. Additionally, they may inhibit pro-inflammatory cytokines, contributing to their anti-inflammatory effects.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective potential of pyrrolidine derivatives in models of neurodegenerative diseases. Results indicated that these compounds could reduce neuronal apoptosis and inflammation in vitro, suggesting their utility in treating conditions like Alzheimer's disease .
- Antimicrobial Activity : Research has shown that certain pyrrolidine derivatives exhibit antimicrobial properties against a range of pathogens. For instance, this compound demonstrated significant antibacterial activity in preliminary assays against Gram-positive and Gram-negative bacteria.
Table 1: Biological Activities of this compound
Table 2: Structure-Activity Relationship (SAR) Insights
| Compound | IC50 (μM) | Target |
|---|---|---|
| Pyrrolidine derivative A | 10 | PDE Inhibition |
| Pyrrolidine derivative B | 80 | Serotonin Receptor Binding |
| This compound | Variable | Multiple Targets |
Properties
IUPAC Name |
[1-(2-ethylbutyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-3-10(4-2)7-12-6-5-11(8-12)9-13/h10-11,13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTGTRZNVBSMPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















